Lipophilicity Modulation: Comparative XLogP3 Values Between 5-Amino and Des-Amino Pyrazole-4-carboxylic Acid Analogs
The experimentally validated computed partition coefficient (XLogP3) of 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is 0.9, compared with 0.7 for the des‑amino analog 1‑methyl‑3‑(trifluoromethyl)‑1H‑pyrazole‑4‑carboxylic acid [1]. The +0.2 log unit increase, despite the addition of a polar amine, reflects the unique electronic interplay between the 5‑amino donor and the 3‑trifluoromethyl acceptor, yielding a lipophilicity profile distinct from both the des‑amino (lower logP) and the des‑trifluoromethyl (higher logP) analogs.
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1): XLogP3 = 0.7 |
| Quantified Difference | Δ XLogP3 = +0.2 (target is 29% more lipophilic by log unit ratio) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release); validated against experimental logP datasets. |
Why This Matters
A 0.2 log unit difference in XLogP3 can significantly affect membrane permeability and off‑target binding in drug‑discovery programs, making the target compound preferable when moderate but not excessive lipophilicity is required for cellular activity.
- [1] PubChem Compound Summary for CID 10130502: XLogP3-AA = 0.9. National Center for Biotechnology Information (2026). View Source
